2-Methoxy-2-methylheptane
Overview
Description
2-Methoxy-2-methylheptane is a chemical compound with the molecular formula C9H20O . It is part of the branched alkane family .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-2-methylheptane consists of nine carbon atoms, twenty hydrogen atoms, and one oxygen atom . The average mass is 144.255 Da and the monoisotopic mass is 144.151413 Da .Scientific Research Applications
Gasoline Additive Replacement
MMH has been proposed as an alternative to methyl tert-butyl ether (MTBE) for use in gasoline, primarily due to its lower risk of groundwater contamination. This application involves the liquid-phase reversible reaction of methanol with 2-methyl-1-heptene to form MMH. However, this reaction also produces unwanted by-products like dimethyl ether and 2-methyl-2-heptanol, necessitating a careful balance between reactor design and separation costs. This trade-off is a significant focus in the study of MMH's production process, as explored by Luyben (2010).
Process Intensification in Production
Several studies have investigated process intensification strategies for MMH production, focusing on reducing energy consumption and improving economic performance. One approach involves coupling a distillation column with an adiabatic side-reactor column, optimizing various parameters like column pressure and feed stream flow rate to minimize total annual costs. This method has been shown to offer significant savings in capital, energy, and total annual costs compared to conventional processes, as highlighted in the work of Hussain et al. (2018) and Hussain et al. (2017).
Innovative Reactive Distillation Configurations
Innovative reactive distillation (RD) configurations have been proposed for MMH production to overcome high capital and operating costs associated with traditional methods. These RD configurations allow for the simultaneous reaction and separation of MMH, resulting in significantly lower energy and total annual costs. The impact of different heat integration sequences on energy savings and total annual costs is also explored, demonstrating the potential for further cost reductions. This approach is detailed in studies by Hussain et al. (2018) and Hussain et al. (2018).
Mechanism of Action
Safety and Hazards
Future Directions
There is ongoing research to improve the process of producing 2-Methoxy-2-methylheptane. One study proposes an innovative reactive distillation configuration that allows the production of MMH with significantly lower energy costs and total annual costs . This could lead to more efficient and cost-effective production methods in the future.
properties
IUPAC Name |
2-methoxy-2-methylheptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-5-6-7-8-9(2,3)10-4/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRACWZCOVHBQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506104 | |
Record name | 2-Methoxy-2-methylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-methylheptane | |
CAS RN |
76589-16-7 | |
Record name | 2-Methoxy-2-methylheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76589-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-2-methylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-2-methylheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.250.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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